

# Technical Guide: 5-(2-Aminopyridyl)amide oxime (CAS 468068-28-2)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5-(2-Aminopyridyl)amide oxime

Cat. No.: B157632

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the known properties of the chemical compound with CAS number 468068-28-2, identified as **5-(2-Aminopyridyl)amide oxime** or 6-Amino-N-hydroxy-3-pyridinecarboximidamide. This document collates available physicochemical data and discusses its role as a synthetic intermediate in pharmaceutical research. Due to the limited publicly available information on the specific biological activity of this compound, this guide also provides a broader context on the relevance of its constituent chemical moieties in drug discovery.

## Chemical Identity and Physicochemical Properties

**5-(2-Aminopyridyl)amide oxime** is a heterocyclic organic compound. Its fundamental properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier        | Value                                                                      |
|-------------------|----------------------------------------------------------------------------|
| CAS Number        | 468068-28-2                                                                |
| IUPAC Name        | 6-amino-N'-hydroxypyridine-3-carboximidamide                               |
| Synonyms          | 5-(2-Aminopyridyl)amide oxime, 6-Amino-N-hydroxy-3-pyridinecarboximidamide |
| Molecular Formula | C <sub>6</sub> H <sub>8</sub> N <sub>4</sub> O <sup>[1]</sup>              |
| SMILES            | N=C(C1=CN=C(C=C1)N)NO                                                      |
| InChI             | InChI=1S/C6H8N4O/c7-5-2-1-4(3-9-5)6(8)10-11/h1-3,11H,(H2,7,9)(H2,8,10)     |

Table 2: Physicochemical Data

| Property                    | Value             | Source              |
|-----------------------------|-------------------|---------------------|
| Molecular Weight            | 152.2 g/mol       | <a href="#">[1]</a> |
| Appearance                  | Crystalline solid | <a href="#">[1]</a> |
| Purity                      | ≥98%              | <a href="#">[1]</a> |
| UV/Vis. (λ <sub>max</sub> ) | 267 nm            | <a href="#">[1]</a> |
| Storage                     | -20°C             | <a href="#">[1]</a> |
| Stability                   | ≥ 4 years         | <a href="#">[1]</a> |

Table 3: Solubility Data

| Solvent                  | Solubility | Source              |
|--------------------------|------------|---------------------|
| DMSO                     | ~3 mg/mL   | <a href="#">[1]</a> |
| Dimethylformamide (DMF)  | ~2 mg/mL   | <a href="#">[1]</a> |
| DMSO:PBS (pH 7.2) (1:10) | ~0.1 mg/mL | <a href="#">[1]</a> |

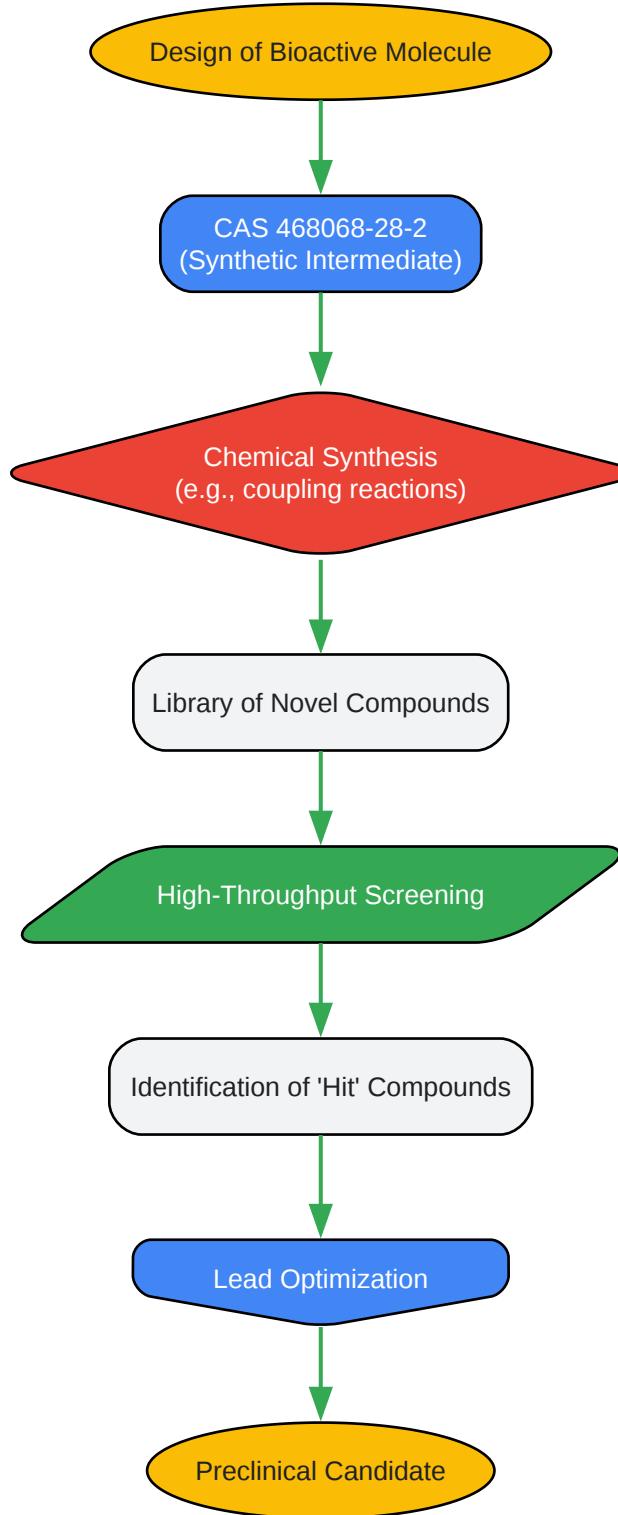
## Role in Pharmaceutical Synthesis

Currently, **5-(2-Aminopyridyl)amide oxime** is primarily documented as a synthetic intermediate for use in pharmaceutical synthesis.<sup>[1][2][3]</sup> Its chemical structure incorporates three key functional groups that are valuable in medicinal chemistry: an aminopyridine, an amide, and an oxime. These moieties can serve as handles for further chemical modifications to build more complex molecules with desired pharmacological activities.

The aminopyridine scaffold is a common feature in many biologically active compounds. The amide group can participate in hydrogen bonding and can be a key interaction point with biological targets. The oxime group can also engage in hydrogen bonding and may influence the pharmacokinetic properties of a molecule.

## Potential Synthesis Workflow

While a specific, detailed experimental protocol for the synthesis of **5-(2-Aminopyridyl)amide oxime** is not readily available in peer-reviewed literature, a general synthetic approach can be postulated based on standard organic chemistry methods for the formation of amidoximes from nitriles.


Caption: General workflow for the synthesis of **5-(2-Aminopyridyl)amide oxime**.

## Biological Context and Potential Signaling Pathways (Hypothetical)

There is no direct evidence in the public domain linking **5-(2-Aminopyridyl)amide oxime** to any specific biological target or signaling pathway. However, the aminopyridine moiety is present in various drugs with diverse mechanisms of action. For instance, certain aminopyridine derivatives are known to act on ion channels or kinases.

Given its status as a synthetic intermediate, it is plausible that this compound is used to synthesize more complex molecules that may target a variety of signaling pathways implicated in diseases such as cancer, inflammation, or neurological disorders. The final biological activity would be determined by the overall structure of the molecule synthesized from this intermediate.

For illustrative purposes, a hypothetical logical relationship diagram is presented below to show how a synthetic intermediate like this compound could be utilized in a drug discovery program.



[Click to download full resolution via product page](#)

Caption: Role of a synthetic intermediate in a drug discovery pipeline.

## Conclusion

**5-(2-Aminopyridyl)amide oxime** (CAS 468068-28-2) is a well-characterized synthetic intermediate with potential applications in the synthesis of novel pharmaceutical compounds. While its own biological activity is not extensively documented, its chemical structure suggests it is a versatile building block for creating more complex molecules with potential therapeutic value. Further research and publications from entities utilizing this compound in their synthetic programs will be necessary to fully elucidate its role and potential in drug discovery and development.

## Disclaimer

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- To cite this document: BenchChem. [Technical Guide: 5-(2-Aminopyridyl)amide oxime (CAS 468068-28-2)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b157632#cas-number-468068-28-2-properties>

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)